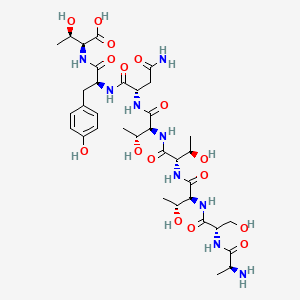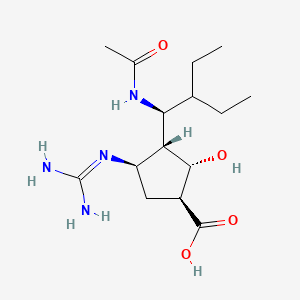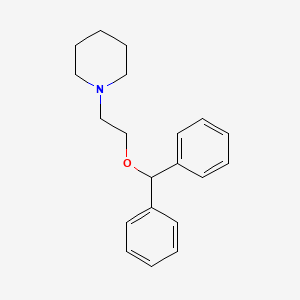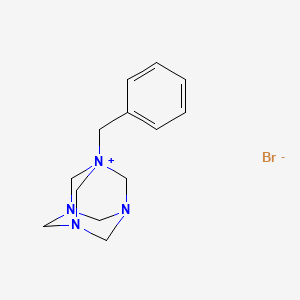
2-(2-(2-(Prop-2-ynyloxy)éthoxy)éthoxy)éthanol
Vue d'ensemble
Description
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a faint odor and is commonly used in various industries, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a propargyl group attached to a polyethylene glycol chain.
Applications De Recherche Scientifique
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the preparation of divalent ligands based on 3-deoxy-4-thiolactose as inhibitors of Escherichia coli β-galactosidase.
Biology: The compound is utilized in the synthesis of bioconjugates and as a linker in the development of bioactive molecules.
Medicine: It is employed in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: The compound is used in coatings, adhesives, and as a solvent in various industrial processes.
Mécanisme D'action
Target of Action
coli β-galactosidase . Therefore, it can be inferred that the compound may interact with enzymes such as β-galactosidase.
Mode of Action
The propargyl group in 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol reacts with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage . This reaction is often used to create complex structures in the field of bioconjugation, allowing for the creation of new compounds with potential biological activity.
Méthodes De Préparation
The synthesis of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol typically involves the reaction of 2-propyn-1-ol with ethylene oxide in the presence of a base catalyst . The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propargyl group can participate in substitution reactions, such as nucleophilic substitution, to form new compounds.
Click Chemistry: The propargyl group reacts with azide compounds in copper-catalyzed azide-alkyne cycloaddition to form triazole linkages.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and copper catalysts for click chemistry. Major products formed from these reactions include triazoles, alcohols, and carboxylic acids.
Comparaison Avec Des Composés Similaires
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol can be compared with other similar compounds, such as:
Diethylene Glycol Mono (2-propyn-1-yl) Ether: Similar in structure but with a shorter polyethylene glycol chain.
Propargyl-PEG2-alcohol: Contains a propargyl group attached to a shorter polyethylene glycol chain.
Propargyl-PEG3-alcohol: Similar structure but with a longer polyethylene glycol chain.
The uniqueness of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol lies in its specific chain length and the presence of the propargyl group, which provides versatility in chemical reactions and applications.
Propriétés
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWUJYYDLYCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208827-90-1 | |
| Record name | 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





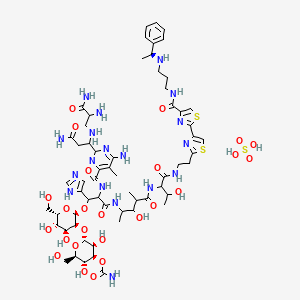
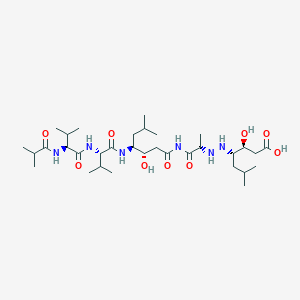
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)

